

isomers of 5-Octadecene and their identification

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An In-depth Technical Guide to the Isomers of 5-Octadecene and Their Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecene (C₁₈H₃₆) is a long-chain alkene with numerous structural and geometric isomers. [1][2] This technical guide focuses specifically on the isomers of 5-Octadecene, detailing their structural differences and outlining the primary analytical techniques for their separation, identification, and characterization. Given the distinct biological activities and physicochemical properties that different isomers can possess, robust analytical methodologies are critical for research and development. This document provides an in-depth overview of chromatographic and spectroscopic methods, including detailed experimental protocols and data interpretation guidelines relevant to professionals in chemical synthesis, natural product analysis, and drug development.

Introduction to 5-Octadecene Isomerism

Octadecene is a hydrocarbon with the molecular formula C₁₈H₃₆, characterized by a single carbon-carbon double bond in its 18-carbon chain.[3][4] The position of this double bond defines its positional isomers (e.g., 1-octadecene, 2-octadecene, etc.). For 5-Octadecene, where the double bond is located between the fifth and sixth carbon atoms, the primary form of isomerism is geometric isomerism.

Geometric isomerism (also known as cis-trans or E/Z isomerism) arises due to the restricted rotation around the carbon-carbon double bond.[5] This results in two distinct spatial

arrangements of the alkyl chains attached to the double bond. These isomers, (5Z)-octadecene (cis) and (5E)-octadecene (trans), often exhibit different physical properties and biological activities. For instance, **(E)-5-Octadecene** has been identified as a sex pheromone or a related chemical that affects the sexual attraction of female rice borer moths.[6]

Geometric Isomers of 5-Octadecene

The two geometric isomers of 5-Octadecene are:

- (Z)-5-Octadecene (cis-5-Octadecene): The two higher-priority substituent groups (the longer alkyl chains) are on the same side of the double bond. The "Z" designation comes from the German word *zusammen*, meaning "together".[7]
- **(E)-5-Octadecene** (trans-5-Octadecene): The two higher-priority substituent groups are on opposite sides of the double bond. The "E" designation comes from the German word *entgegen*, meaning "opposite".[7]

Caption: Geometric Isomers of 5-Octadecene.

Physicochemical and Spectroscopic Data

The differentiation of the (E) and (Z) isomers of 5-Octadecene relies on subtle differences in their physical properties and distinct signatures in spectroscopic analyses.

Table 1: Physicochemical Properties of 5-Octadecene Isomers

Property	(E)-5-Octadecene	(Z)-5-Octadecene	General Octadecene
Molecular Formula	C₁₈H₃₆ [8]	C₁₈H₃₆ [8]	C₁₈H₃₆ [3]
Molecular Weight	252.48 g/mol [8]	252.48 g/mol	252.48 g/mol [9]
CAS Number	7206-21-5[10]	7206-20-4	27070-58-2[1]
Boiling Point	Data not readily available	Data not readily available	~315 °C (for 1-octadecene)[2]

| Density | Data not readily available | Data not readily available | ~0.789 g/mL at 25°C (for 1-octadecene)[9] |

Table 2: Key Spectroscopic Data for Identification of Alkene Isomers

Technique	Isomer Type	Characteristic Signal / Observation
FTIR Spectroscopy	trans	Strong C-H out-of-plane (oop) bending absorption band between 980-965 cm^{-1}. [11] The C=C stretching peak is often weak or absent due to symmetry. [11][12]
	cis	C-H (oop) bending absorption band around 700 cm^{-1} . The C=C stretch (around 1660-1630 cm^{-1}) is typically more intense than in the trans isomer. [13]
^1H NMR Spectroscopy	trans	Vinylic protons show a larger coupling constant (3J) in the range of 11–18 Hz. [14]
	cis	Vinylic protons show a smaller coupling constant (3J) in the range of 6–14 Hz. [14]
^{13}C NMR Spectroscopy	trans / cis	The chemical shifts of the allylic carbons can differ; carbons of cis isomers are often more shielded (appear at a lower ppm) compared to trans isomers.

| Gas Chromatography | trans / cis | Isomers have different retention times. On many common stationary phases, trans isomers elute before cis isomers for alkenes with the double bond near the center of the chain.[\[15\]](#) |

Experimental Protocols for Isomer Identification

The accurate identification of 5-Octadecene isomers requires a combination of chromatographic separation and spectroscopic characterization.

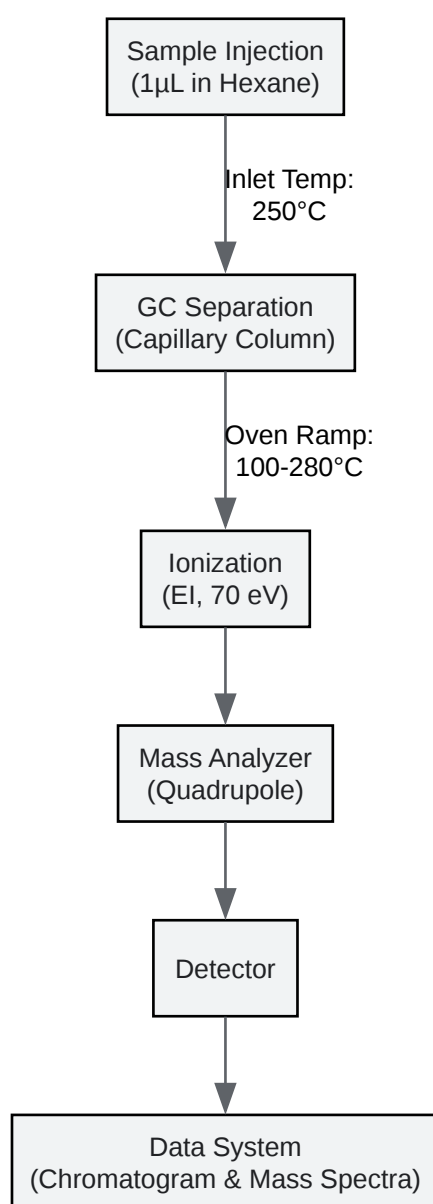
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for separating volatile isomers and confirming their molecular weight. The high efficiency of capillary columns allows for the separation of (E) and (Z) isomers, while the mass spectrometer provides definitive mass information.

Methodology:

- **Sample Preparation:** Dissolve the 5-Octadecene isomer mixture in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
- **Injection:** Inject 1 μ L of the prepared sample into the GC inlet, which is typically heated to 250-280°C. A split injection mode is common to avoid column overloading.
- **Chromatographic Separation:**
 - **Column:** Use a long, non-polar or medium-polarity capillary column (e.g., 30-60 m length, 0.25 mm internal diameter, 0.25 μ m film thickness) such as one with a 5% phenyl polydimethylsiloxane stationary phase.
 - **Carrier Gas:** Use Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
 - **Oven Program:** Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature of 280-300°C. Hold at the final temperature for 5-10 minutes to ensure all components elute. The separation of cis and trans isomers of higher alkenes can be sensitive to the stationary phase and temperature program.[\[15\]](#)
- **Mass Spectrometry Detection:**

- Interface Temperature: Maintain the GC-MS transfer line at a high temperature (e.g., 280°C) to prevent sample condensation.
- Ionization: Use standard Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range from m/z 40 to 400.
- Data Analysis: Identify the peaks corresponding to the isomers based on their retention times. The mass spectrum for both isomers will show a molecular ion peak (M^+) at m/z 252, along with a characteristic fragmentation pattern for long-chain alkenes.[16]



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Caption: General Experimental Workflow for GC-MS Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for distinguishing between cis and trans isomers based on their characteristic vibrational modes.

Methodology:

- **Sample Preparation:** The sample can be analyzed neat as a thin film. Place one drop of the liquid 5-Octadecene sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin capillary film.
- **Background Spectrum:** Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and H₂O.
- **Sample Spectrum:** Place the prepared salt plates in the spectrometer's sample holder and acquire the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:**
 - Examine the region from 3100-3000 cm⁻¹ for the =C-H stretching vibration, which confirms the presence of an alkene.^[17]
 - Check the 1680-1630 cm⁻¹ region for the C=C stretching vibration.^[13] This peak may be weak or absent in the trans isomer due to a lack of a significant change in dipole moment during the vibration.^[12]
 - Crucially, analyze the 1000-650 cm⁻¹ "out-of-plane" (oop) bending region. A strong, sharp peak around 970 cm⁻¹ is highly characteristic of a trans-disubstituted alkene.^[11] A peak around 700 cm⁻¹ is characteristic of a cis-disubstituted alkene.^[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

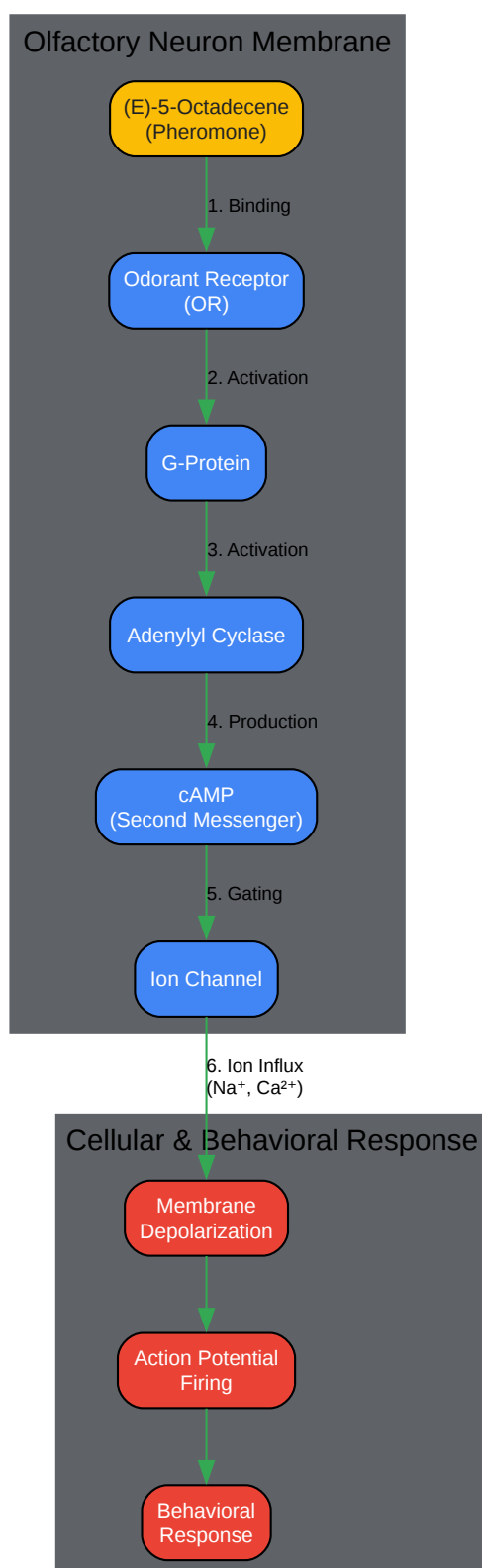
NMR spectroscopy provides detailed structural information, allowing for unambiguous assignment of the E and Z configurations.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
 - Standard parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans.
- Data Analysis (^1H NMR):
 - Identify the signals for the vinylic protons (the hydrogens on the $\text{C}=\text{C}$ double bond), which will appear as a multiplet around δ 5.4 ppm.
 - Determine the coupling constant (J-value) for these protons. A large coupling constant ($^3J \approx 11\text{-}18$ Hz) is indicative of a trans configuration, while a smaller coupling constant ($^3J \approx 6\text{-}14$ Hz) confirms a cis configuration.[\[14\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise.
- Data Analysis (^{13}C NMR):
 - Identify the vinylic carbon signals around δ 120-140 ppm.
 - Analyze the chemical shifts of the allylic carbons (the CH_2 groups adjacent to the double bond). There are often predictable shielding effects that can help distinguish between the isomers.

Biological Relevance: A Pheromone Signaling Pathway

The biological activity of alkene isomers can be highly specific. **(E)-5-Octadecene** has been investigated for its role in the chemical communication of the rice stem borer moth, where it can disrupt sexual attraction.^[6] This implies it interacts with specific olfactory receptors in the insect's antenna, triggering a neural signaling cascade that ultimately influences behavior.



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Caption: Simplified Pheromone Signaling Pathway.

Conclusion

The geometric isomers of 5-Octadecene, (5E)- and (5Z)-octadecene, present a classic challenge in analytical chemistry that requires a multi-technique approach for unambiguous identification. Gas chromatography provides the necessary separation, while mass spectrometry confirms molecular weight. However, FTIR and NMR spectroscopy are indispensable for definitively assigning the cis or trans stereochemistry. The protocols and data provided in this guide offer a comprehensive framework for researchers to effectively separate and characterize these and other long-chain alkene isomers, which is essential for understanding their chemical properties and potential biological functions.

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